molecular formula C20H25N3O2S B2526134 (E)-2-(4-acetylpiperazin-1-yl)-5-(4-(tert-butyl)benzylidene)thiazol-4(5H)-one CAS No. 371132-09-1

(E)-2-(4-acetylpiperazin-1-yl)-5-(4-(tert-butyl)benzylidene)thiazol-4(5H)-one

Cat. No.: B2526134
CAS No.: 371132-09-1
M. Wt: 371.5
InChI Key: NIAHQRMGLPFNFC-GHRIWEEISA-N
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Description

(E)-2-(4-acetylpiperazin-1-yl)-5-(4-(tert-butyl)benzylidene)thiazol-4(5H)-one is a synthetic organic compound that belongs to the class of thiazole derivatives. Thiazole compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-2-(4-acetylpiperazin-1-yl)-5-(4-(tert-butyl)benzylidene)thiazol-4(5H)-one typically involves the following steps:

    Formation of the Thiazole Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Benzylidene Group: The benzylidene group can be introduced via a condensation reaction with an aldehyde.

    Acetylation of Piperazine: The piperazine ring can be acetylated using acetic anhydride or acetyl chloride.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the thiazole ring or the piperazine moiety.

    Reduction: Reduction reactions could target the benzylidene group, converting it to a benzyl group.

    Substitution: Various substitution reactions can occur, especially on the aromatic ring and the thiazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Halogenation reagents like bromine or chlorine, and nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce alcohols or alkanes.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological processes or as a potential therapeutic agent.

    Medicine: Potential use in drug development for its biological activity.

    Industry: Possible applications in materials science or as a catalyst.

Mechanism of Action

The mechanism of action of (E)-2-(4-acetylpiperazin-1-yl)-5-(4-(tert-butyl)benzylidene)thiazol-4(5H)-one would depend on its specific biological target. It could interact with enzymes, receptors, or other proteins, modulating their activity through binding interactions. The exact molecular targets and pathways would need to be elucidated through experimental studies.

Comparison with Similar Compounds

Similar Compounds

    Thiazole Derivatives: Compounds like thiazole, benzothiazole, and thiazolidine.

    Piperazine Derivatives: Compounds such as piperazine, 1-acetylpiperazine, and 1-benzylpiperazine.

Uniqueness

(E)-2-(4-acetylpiperazin-1-yl)-5-(4-(tert-butyl)benzylidene)thiazol-4(5H)-one is unique due to its specific combination of functional groups, which may confer distinct biological activities and chemical reactivity compared to other thiazole or piperazine derivatives.

Properties

IUPAC Name

(5E)-2-(4-acetylpiperazin-1-yl)-5-[(4-tert-butylphenyl)methylidene]-1,3-thiazol-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25N3O2S/c1-14(24)22-9-11-23(12-10-22)19-21-18(25)17(26-19)13-15-5-7-16(8-6-15)20(2,3)4/h5-8,13H,9-12H2,1-4H3/b17-13+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NIAHQRMGLPFNFC-GHRIWEEISA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCN(CC1)C2=NC(=O)C(=CC3=CC=C(C=C3)C(C)(C)C)S2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)N1CCN(CC1)C2=NC(=O)/C(=C\C3=CC=C(C=C3)C(C)(C)C)/S2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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